- Unsaturated aldehydes and ketones. III. Synthesis of the violet-leaf aldehyde, trans,cis-2,6-nonadien-1-al, Chemische Berichte, 1959, 92, 1983-9

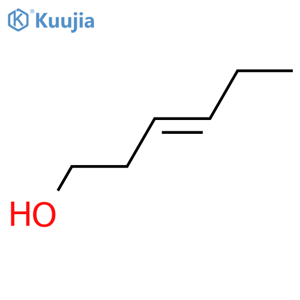

Cas no 928-97-2 ((3E)-hex-3-en-1-ol)

(3E)-hex-3-en-1-ol structure

Product Name:(3E)-hex-3-en-1-ol

CAS No:928-97-2

Molecular Formula:C6H12O

Molecular Weight:100.158882141113

MDL:MFCD00002960

CID:83213

PubChem ID:24902033

(3E)-hex-3-en-1-ol Properties

Names and Identifiers

-

- trans-hex-3-en-1-ol

- trans-3-Hexen-1-ol

- (3E)-Hex-3-en-1-ol

- (3E)-3-HEXEN-1-OL

- 3-HEXEN-1-OL

- E-3-HEXEN-1-OL

- T3 HEXENOL

- TRANS-3-HEXENOL

- 3-Hexen-1-ol,(E)- (8CI)

- 3-Hexen-1-ol, trans- (7CI)

- (3E)-Hexenol

- (E)-3-Hexen-1-ol

- (E)-3-Hexenol

- (3E)-3-Hexen-1-ol (ACI)

- 3-Hexen-1-ol, (E)- (8CI)

- trans-1-Hydroxy-3-hexene

-

- MDL: MFCD00002960

- InChIKey: UFLHIIWVXFIJGU-ONEGZZNKSA-N

- Inchi: 1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3+

- SMILES: C(/CCO)=C\CC

- BRN: 1719713

Computed Properties

- Exact Mass: 100.08900

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 1

- Rotatable Bond Count: 3

- Monoisotopic Mass: 100.089

- Heavy Atom Count: 7

- Complexity: 48.1

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 1

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 1.3

- Tautomer Count: nothing

- Surface Charge: 0

- Topological Polar Surface Area: 20.2A^2

Experimental Properties

- LogP: 1.33500

- PSA: 20.23000

- Merck: 14,4700

- Refractive Index: n20/D 1.439(lit.)

- Water Partition Coefficient: Slightly soluble in water.

- Boiling Point: 61-62 °C/12 mmHg(lit.)

- Melting Point: 99 ºC

- Flash Point: Fahrenheit: 138.2 ° f

Celsius: 59 ° c - FEMA: 4356 | TRANS-3-HEXENOL

- Solubility: Slightly soluble (14 g/l) (25 º C),

- Color/Form: Colorless liquid with green aroma

- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids.

- Solubility: Slightly soluble in water, ethanol, propylene glycol, diethyl ether, miscible with oil

- Density: 0.817 g/mL at 25 °C(lit.)

(3E)-hex-3-en-1-ol Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P003VE0-1g |

TRANS-3-HEXEN-1-OL |

928-97-2 | 97% | 1g |

$44.00 | 2025-02-20 | |

| A2B Chem LLC | AB79848-1g |

(E)-Hex-3-en-1-ol |

928-97-2 | 97% | 1g |

$35.00 | 2024-07-18 | |

| Aaron | AR003VMC-250mg |

trans-3-Hexen-1-ol |

928-97-2 | 97% | 250mg |

$13.00 | 2025-01-22 | |

| abcr | AB179029-5 g |

trans-3-Hexen-1-ol, 97%; . |

928-97-2 | 97% | 5 g |

€80.30 | 2023-07-20 | |

| Ambeed | A277506-25g |

(E)-Hex-3-en-1-ol |

928-97-2 | 98% | 25g |

$174.0 | ||

| Chemenu | CM542565-10g |

(E)-Hex-3-en-1-ol |

928-97-2 | 96% | 10g |

$92 | 2023-02-01 | |

| Enamine | EN300-39013-1.0g |

hex-3-en-1-ol, Mixture of isomers |

928-97-2 | 1.0g |

$81.0 | |||

| eNovation Chemicals LLC | D628428-5g |

trans-3-Hexen-1-ol |

928-97-2 | 97% | 5g |

$308 | 2022-10-17 | |

| Life Chemicals | F0001-2233-0.25g |

(3E)-hex-3-en-1-ol |

928-97-2 | 95%+ | 0.25g |

$18.0 | 2023-09-07 | |

| TRC | H185260-250mg |

trans-3-Hexen-1-ol |

928-97-2 | 250mg |

$ 57.00 | 2023-09-07 |

(3E)-hex-3-en-1-ol Synthesis

Synthetic Circuit 1

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran , 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone

Reference

- Ring scission of cyclic β-halo ethers with samarium diiodide: a synthesis of (E)- and (Z)-enynols, Tetrahedron Letters, 1988, 29(49), 6517-20

Synthetic Circuit 3

Reaction Conditions

1.1 Reagents: Magnesium Solvents: Diethyl ether

Reference

- Ring scission reaction of 2-alkyl-3-chlorotetrahydrofurans by magnesium, Youji Huaxue, 1987, (4), 291-3

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: Zinc chloride , Poly(methylhydrosiloxane) , Sodium borohydride Solvents: Diisopropyl ether

Reference

- Preparation of alcohols using hydride reduction, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions

1.1 Reagents: Methyldiethoxysilane Catalysts: Sodium triethylborohydride , (SP-5-13)-Dichloro[N,N′-[(2,6-pyridinediyl-κN)diethylidyne]bis[2,6-bis(1-methyle… Solvents: Toluene ; -78 °C; 1 h, 40 °C

Reference

- Selective Cobalt-Catalyzed Reduction of Terminal Alkenes and Alkynes Using (EtO)2Si(Me)H as a Stoichiometric Reductant, ACS Catalysis, 2016, 6(9), 6318-6323

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran , Hexamethylphosphoramide

Reference

- Reductions with samarium(II) iodide, Organic Reactions (Hoboken, 1994, 46,

Synthetic Circuit 7

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran

Reference

- Acyl transfer reactions with phosphine oxides: synthesis of E-homoallylic alcohols, cyclopropyl ketones, and γ-hydroxy ketones, Journal of the Chemical Society, 1988, (11), 2971-8

Synthetic Circuit 8

Reaction Conditions

1.1 Reagents: Diisobutylaluminum hydride Solvents: Octane

1.2 Reagents: Methyllithium Solvents: Diethyl ether

1.3 Reagents: Tributylamine ; 15 °C

1.4 Reagents: Hydrogen ion Solvents: Water

1.2 Reagents: Methyllithium Solvents: Diethyl ether

1.3 Reagents: Tributylamine ; 15 °C

1.4 Reagents: Hydrogen ion Solvents: Water

Reference

- Syntheses using alkyne-derived alkenyl- and alkynylaluminum compounds, Organic Reactions (Hoboken, 1984, 32,

Synthetic Circuit 9

Reaction Conditions

1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1,1′-(1,2-ethanediyl)bis(1,1-dimet… , 2374202-84-1 Solvents: Water-d2 ; 2 min, rt; 12 h, rt

Reference

- A Supramolecular Strategy for Selective Catalytic Hydrogenation Independent of Remote Chain Length, Journal of the American Chemical Society, 2019, 141(30), 11806-11810

Synthetic Circuit 10

Reaction Conditions

1.1 Reagents: Methyllithium

1.2 -

1.2 -

Reference

- Ethylene oxide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Circuit 11

Reaction Conditions

1.1 Reagents: Hydrogen peroxide Catalysts: Tungstic acid (H2WO4) (reaction products with selenic acid) , Selenic acid (reaction products with tungstic acid) Solvents: Acetonitrile , Water ; 10 h, 32 °C

Reference

- Selenium- or tellurium-containing tungsten peroxides and catalysts containing them with high epoxidation activity, Japan, , ,

Synthetic Circuit 12

Reaction Conditions

1.1 Reagents: Hydrogen Catalysts: Alumina , Iron , Ruthenium Solvents: Ethanol ; 2 MPa, rt → 120 °C; 4 h, 120 °C

Reference

- Synthesis method of leaf alcohol from piperylene, China, , ,

Synthetic Circuit 13

Reaction Conditions

1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 30 min, 0 °C; 12 h, 20 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Reference

- Pd-catalyzed γ-arylation of γ,δ-unsaturated O-carbamates via an unusual haptotropic rearrangement, Chemical Science, 2019, 10(8), 2331-2335

Synthetic Circuit 14

Reaction Conditions

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 2 min, -78 °C; 15 min, -78 °C

1.2 Solvents: Dichloromethane ; 45 min, -78 °C

1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, -78 °C; 1 h, -78 °C → rt

1.4 Reagents: Piperidinium acetate Solvents: Dimethyl sulfoxide ; 6 - 12 h, 100 °C

1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 14 h, reflux

1.6 Reagents: Sodium sulfate Solvents: Water ; 0 °C

1.2 Solvents: Dichloromethane ; 45 min, -78 °C

1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, -78 °C; 1 h, -78 °C → rt

1.4 Reagents: Piperidinium acetate Solvents: Dimethyl sulfoxide ; 6 - 12 h, 100 °C

1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 14 h, reflux

1.6 Reagents: Sodium sulfate Solvents: Water ; 0 °C

Reference

- Tandem IBX-Promoted Primary Alcohol Oxidation/Opening of Intermediate β,γ-Diolcarbonate Aldehydes to (E)-γ-Hydroxy-α,β-enals, Chemistry - An Asian Journal, 2019, 14(13), 2278-2290

Synthetic Circuit 15

Reaction Conditions

1.1 Reagents: Sodium borohydride Solvents: Ethanol

Reference

- Insect sex pheromones. Stereospecific syntheses of few lepidoptera pheromones containing (E)-alkene moiety, Journal of the Indian Chemical Society, 1989, 66(4), 233-5

Synthetic Circuit 16

Reaction Conditions

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane , Water

Reference

- Transition metal promoted alkylations of alkynols, Journal of Organometallic Chemistry, 1976, 107(1),

Synthetic Circuit 17

Reaction Conditions

Reference

- Cleavage of 2-ethyl-3-bromotetrahydrofuran by magnesium, Izvestiya Vysshikh Uchebnykh Zavedenii, 1992, 35(9), 110-12

Synthetic Circuit 18

Reaction Conditions

Reference

- Interaction of 2,3-dibromotetrahydrofuran with ethylmagnesium bromide, Metalloorganicheskaya Khimiya, 1991, 4(6), 1257-61

Synthetic Circuit 19

Reaction Conditions

1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; 10 min, 0 °C; 0 °C → rt; 2.5 h, rt

1.2 Reagents: Water ; 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Water ; 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Reference

- Catalytic Regio- and Enantioselective Oxytrifluoromethylthiolation of Aliphatic Internal Alkenes by Neighboring Group Assistance, Organic Letters, 2018, 20(20), 6384-6388

Synthetic Circuit 20

Reaction Conditions

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, 0 °C

Reference

- Synthesis of bicyclic tetrahydrofurans from linear precursors using manganese(III) acetate, Organic & Biomolecular Chemistry, 2015, 13(35), 9190-9193

(3E)-hex-3-en-1-ol Raw materials

- 1,4-Hexanediol, 3-(diphenylphosphinyl)-, (R*,R*)-

- Furan, 3-chloro-2-ethyltetrahydro-, cis-

- Furan, 3-chloro-2-ethyltetrahydro-, trans- (9CI)

- 3-Hexenoic acid, methyl ester

- propanedioic acid

- (E)-3-Hexenoic Acid

- 2,4-Hexadien-1-ol, (2E, 4E)

- 2-NONENAL, (2,4-DINITROPHENYL)HYDRAZONE

- 2,3-dibromotetrahydrofuran

- Aluminum, 1-butenylbis(2-methylpropyl)-, (E)- (9CI)

- (E)-hex-3-enal

- 3-Hexenoic acid, anhydride with ethyl hydrogen carbonate, (E)- (9CI)

- 1-Butanol

- 3,5-Hexadien-1-ol, (3E)-

- Ethylene Oxide

- Ethylmagnesium Bromide (3M in Et2O)

- (3E)-hex-3-en-1-ol

- Furan, 3-bromo-2-ethyltetrahydro-

(3E)-hex-3-en-1-ol Preparation Products

(3E)-hex-3-en-1-ol Suppliers

TIAN MEN HENG CHANG HUA GONG Co., Ltd.

(CAS:928-97-2)

MR./MRS.:LEI JING LI

Phone:15102714773

Email:1178380033@qq.com

Hubei Wande Chemical Co.,Ltd.

(CAS:928-97-2)

MR./MRS.:CHEN DAN DAN

Phone:15827180502

Email:1148980033@qq.com

SHANG HAI YUAN YE Biotechnology Co., Ltd.

(CAS:928-97-2)

MR./MRS.:TANG SI LEI

Phone:15026964105

Email:2881489226@qq.com

Shanghai Hansi Chemical Industry Co., Ltd.

(CAS:928-97-2)

MR./MRS.:GU JING LI

Phone:18939883912

Email:sales@gh-reagent.com

Shanghai Aladdin Biochemical Technology Co., Ltd

(CAS:928-97-2)

MR./MRS.:A LA DING

Phone:

Email:anhua.mao@aladdin-e.com

(3E)-hex-3-en-1-ol Related Literature

-

Roy P. Lester,Jay J. Dunsford,Jason E. Camp Org. Biomol. Chem. 2013 11 7472

-

Dongdong Du,Min Xu,Jun Wang,Shuang Gu,Luyi Zhu,Xuezhen Hong RSC Adv. 2019 9 21164

-

M. E. Davis,M. K. Gilles,A. R. Ravishankara,James B. Burkholder Phys. Chem. Chem. Phys. 2007 9 2240

-

Li Li,Qiong Wu,Youyong Wang,Morteza Soleimani Aghdam,Zhaojun Ban,Xiaochen Zhang,Hongyan Lu,Dong Li,Jiawei Yan,Jarukitt Limwachiranon,Zisheng Luo RSC Adv. 2019 9 14093

-

Ronny Neumann,Alexander M. Khenkin Chem. Commun. 2006 2529

-

Xiaoxiao Lin,Qiao Ma,Chengqiang Yang,Xiaofeng Tang,Weixiong Zhao,Changjin Hu,Xuejun Gu,Bo Fang,Yanbo Gai,Weijun Zhang RSC Adv. 2016 6 83573

-

Marcus Olofsson,Birgitta Ek-Olausson,Evert Ljungstr?m,Sarka Langer J. Environ. Monit. 2003 5 963

-

Dongdong Du,Min Xu,Jun Wang,Shuang Gu,Luyi Zhu,Xuezhen Hong RSC Adv. 2019 9 21164

-

Feng Luo,Jia-Hui Cai,Xuan Zhang,Dong-Bing Tao,Xin Zhou,Qian Zhou,Ying-Bo Zhao,Bao-Dong Wei,Shun-Chang Cheng,Shu-Juan Ji RSC Adv. 2018 8 41422

Recommended suppliers

Suzhou Senfeida Chemical Co., Ltd

(CAS:928-97-2)TRANS-3-HEXEN-1-OL

Purity:99.9%

Quantity:200kg

Price($):discuss personally

Amadis Chemical Company Limited

(CAS:928-97-2)(3E)-hex-3-en-1-ol

Purity:99%

Quantity:25g

Price($):157.0